molecular formula C31H44N4O2 B12471421 N'-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide

N'-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide

Cat. No.: B12471421
M. Wt: 504.7 g/mol
InChI Key: LXUJSONGUXGIPW-UHFFFAOYSA-N
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Description

N’-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of neuroprotection and acetylcholinesterase inhibition. The presence of the piperazine ring and the methoxyphenyl group contributes to its unique chemical behavior and biological activity.

Properties

Molecular Formula

C31H44N4O2

Molecular Weight

504.7 g/mol

IUPAC Name

N-(cyclododecylideneamino)-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide

InChI

InChI=1S/C31H44N4O2/c1-37-30-16-12-11-15-29(30)35-23-21-34(22-24-35)25-26-17-19-27(20-18-26)31(36)33-32-28-13-9-7-5-3-2-4-6-8-10-14-28/h11-12,15-20H,2-10,13-14,21-25H2,1H3,(H,33,36)

InChI Key

LXUJSONGUXGIPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)NN=C4CCCCCCCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(2-methoxyphenyl)piperazine with benzohydrazide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N’-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential neuroprotective effects and ability to inhibit acetylcholinesterase, making it a candidate for research in neurodegenerative diseases such as Alzheimer’s disease.

    Medicine: Investigated for its pharmacological properties, including its potential as a therapeutic agent for neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced.

Comparison with Similar Compounds

  • N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
  • 4-(2-methoxyphenyl)piperazine derivatives
  • Pyridazinones containing the (4-methoxyphenyl)piperazine moiety

Comparison: N’-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide is unique due to its specific structural features, such as the cyclododecylidene group and the benzohydrazide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds. For instance, while other piperazine derivatives may also exhibit acetylcholinesterase inhibition, the presence of the cyclododecylidene group in this compound may enhance its neuroprotective effects and pharmacokinetic properties.

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